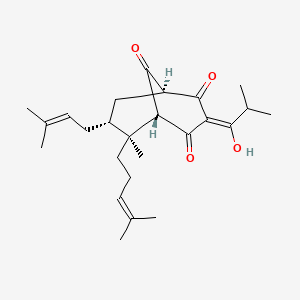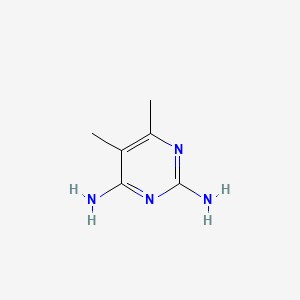
5,6-Dimethylpyrimidine-2,4-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5,6-dimethylpyrimidine-2,4-diamine involves multi-step chemical reactions, starting from simple precursors to achieve the desired substituted pyrimidine derivatives. One method involves the condensation reaction of diamines with di(pyridin-2-yl)methanone, leading to the formation of hexahydropyrimidines, which are structurally related to the target molecule. This process exemplifies the general approach to synthesizing substituted pyrimidines through condensation reactions under specific conditions (Abu-Obaid et al., 2014).
Applications De Recherche Scientifique
Fluorescent Derivatives for Immunoassay
5,6-Dimethylpyrimidine-2,4-diamine derivatives have been utilized in the development of fluorescent compounds for immunoassay applications. Specifically, certain derivatives can be coupled with fluorescein-5-isothiocyanate and dansyl chloride to create fluorescent theophylline derivatives. These derivatives are particularly useful in automated immunoassays of theophylline in biofluids using fluorescence capillary fill devices (Yahioglu, Pouton, & Threadgill, 1997).
Complexation in Metal(II) Chloride System
Research has shown that 5,6-dimethylpyrimidine-2,4-diamine derivatives are involved in complexation reactions with aliphatic diamines in the presence of NiII and CoII salts. These complexes have been studied using electrochemical methods and are significant in the understanding of electrooxidation and electro-reduction mechanisms in pyrimidine derivatives (Beloglazkina et al., 2005).
Synthesis of Hexahydropyrimidine Derivatives
Hexahydropyrimidines, which include 5,6-dimethylpyrimidine-2,4-diamine derivatives, have been synthesized and are found in several natural products and pharmaceutical agents. These compounds have applications in organic synthesis as protective groups and form polydentate nitrogen donor complexes. They are of interest due to their diverse pharmacological activities (Abu-Obaid et al., 2014).
Substituted Pyrimido[4,5-d]pyrimidones Construction
5,6-Dimethylpyrimidine-2,4-diamine derivatives are utilized in the construction of substituted pyrimido[4,5-d]pyrimidones, which have potential applications in various chemical and pharmaceutical industries. This construction involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines (Hamama et al., 2012).
Antitumor Activity
There is research on 5,6-dimethylpyrimidine-2,4-diamine derivatives showing significant antitumor activity. For instance, certain derivatives have been identified as potent inhibitors of mammalian dihydrofolate reductase, displaying activity against various cancer cell lines (Grivsky et al., 1980).
Self-Association in Aqueous Solution
Studies on the self-association of pyrimidine and its derivatives, including 5,6-dimethylpyrimidine, have been conducted to understand their behavior in aqueous solutions. This research is significant for understanding the molecular interactions and potential applications of these compounds in various fields (Peral & Gallego, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPZOMSDVTWDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581752 | |
| Record name | 5,6-Dimethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7132-61-8 | |
| Record name | 5,6-Dimethyl-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7132-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide](/img/structure/B1257705.png)
![[(2R,3R)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1257707.png)
![1-[[3-(2-Fluorophenyl)-1-methyl-4-pyrazolyl]methyl]-3-propoxypiperidine](/img/structure/B1257708.png)
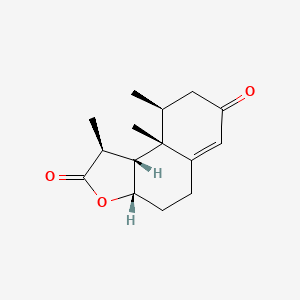
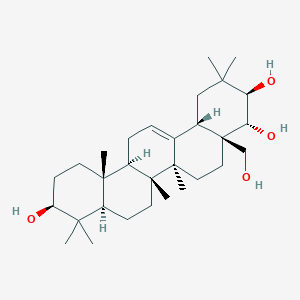
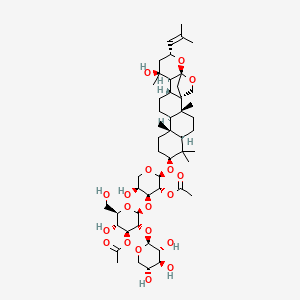

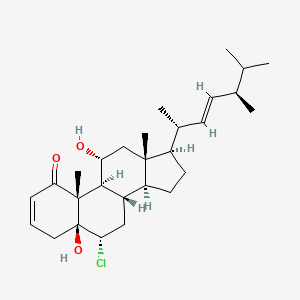
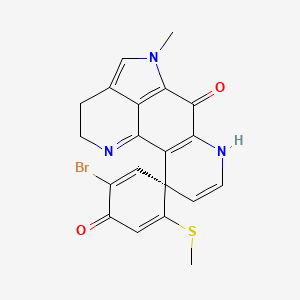
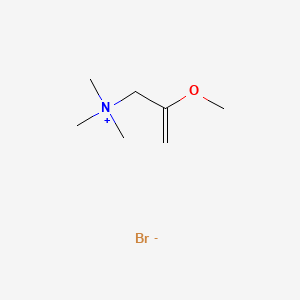

![1-S-[(1Z)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257724.png)
![1-[6-[[(8R,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione](/img/structure/B1257726.png)
